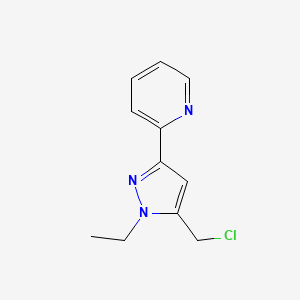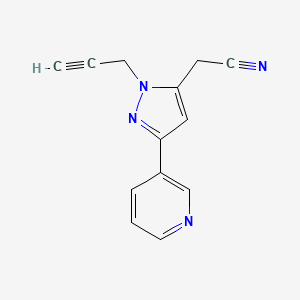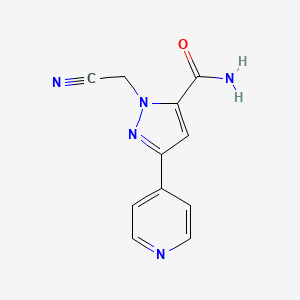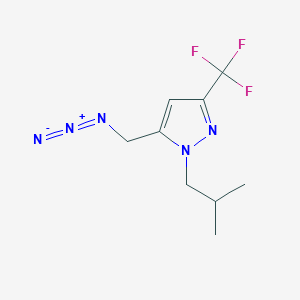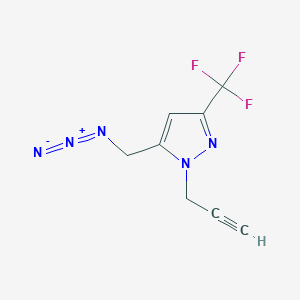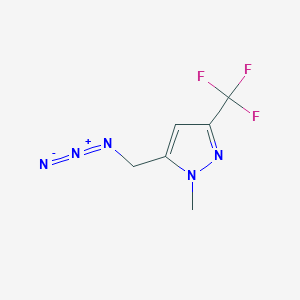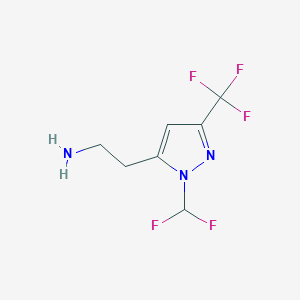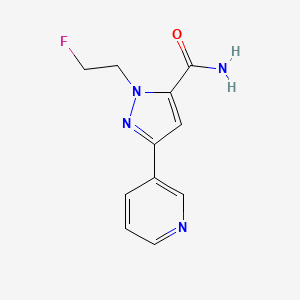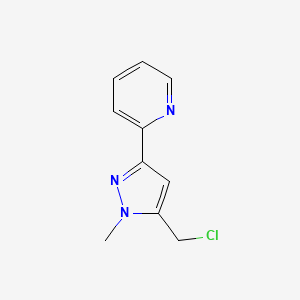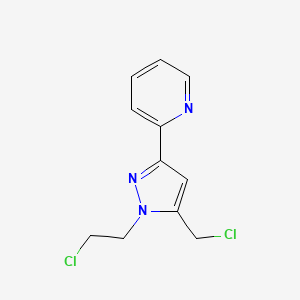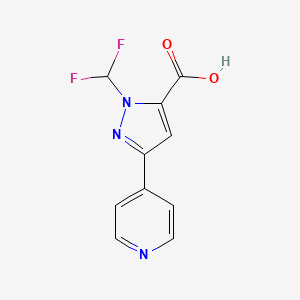
1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid
Vue d'ensemble
Description
The compound “1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid” is a complex organic molecule that contains several functional groups. It has a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Attached to this ring is a carboxylic acid group (-COOH), a difluoromethyl group (-CF2H), and a pyridinyl group, which is a six-membered ring containing one nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the pyrazole ring. The exact structure would depend on the specific locations of the functional groups on the ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the functional groups. The carboxylic acid group is acidic and can participate in acid-base reactions. The pyridine ring is aromatic and can undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group might make the compound polar and capable of forming hydrogen bonds .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research on pyrazole derivatives emphasizes their importance as building blocks in organic chemistry due to their versatile synthetic applicability and biological activity. These compounds, including pyrazole carboxylic acid derivatives, exhibit a wide range of biological activities such as antimicrobial, anticancer, anti-inflammatory, and antiviral effects. Their synthesis and the exploration of their chemical properties are crucial for developing new pharmaceutical compounds and materials with specialized functions (Cetin, 2020).
Biological and Electrochemical Activities
The coordination chemistry of pyrazole-based ligands, including those structurally related to 1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid, has been extensively studied. These compounds form complex compounds with various metals, exhibiting significant spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities. Such studies help identify potential applications in medicinal chemistry, material science, and catalysis (Boča, Jameson, Linert, 2011).
Environmental Persistence and Bioaccumulation
Although not directly related to the specific compound, research on perfluorinated acids, which share some structural similarities with fluorinated pyrazole derivatives, discusses their environmental persistence and bioaccumulation potential. These studies are crucial for understanding the environmental impact and safety profiles of related compounds (Conder, Hoke, de Wolf, Russell, Buck, 2008).
Drug Design and Pharmacological Applications
Pyrazole derivatives have been highlighted for their potential in drug design due to their pharmacological properties. Research covers their application in developing kinase inhibitors, with specific pyrazole scaffolds showing versatility in binding with various kinases, suggesting their use in targeted cancer therapies and other diseases (Wenglowsky, 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(difluoromethyl)-5-pyridin-4-ylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3O2/c11-10(12)15-8(9(16)17)5-7(14-15)6-1-3-13-4-2-6/h1-5,10H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOUDOMVEVLNPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C(=C2)C(=O)O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



